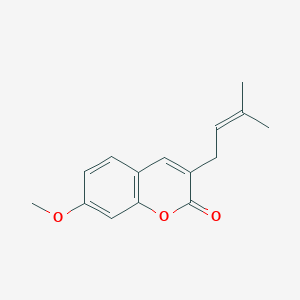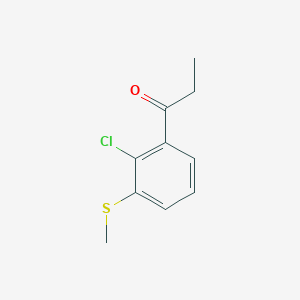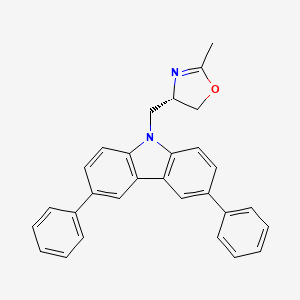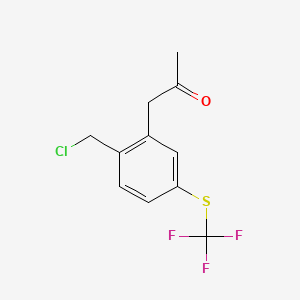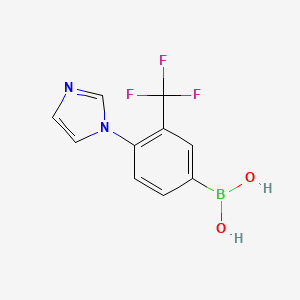
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenol.
Reduction: The major product is the reduced imidazole derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the trifluoromethyl group.
Scientific Research Applications
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzoic acid
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
Uniqueness
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid group. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the boronic acid group provides the ability to form reversible covalent bonds with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BF3N2O2 |
|---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-5-7(11(17)18)1-2-9(8)16-4-3-15-6-16/h1-6,17-18H |
InChI Key |
RKEZLEIHCJRCKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
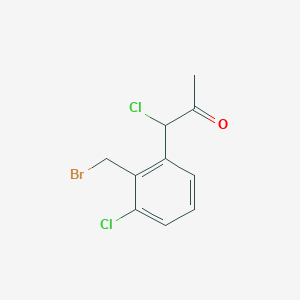
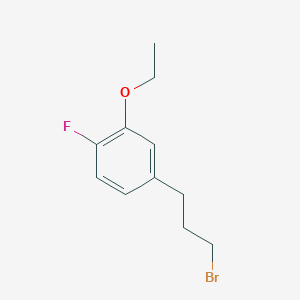
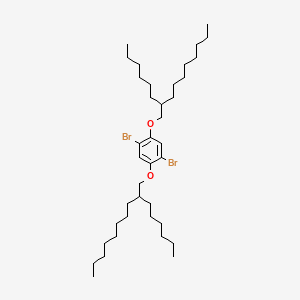
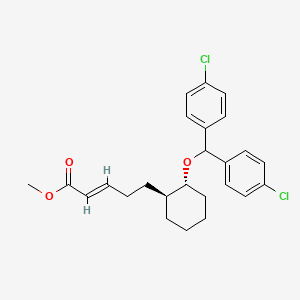

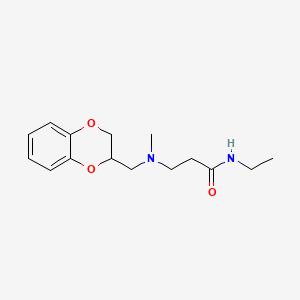
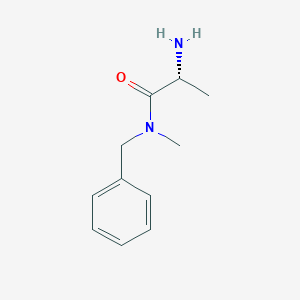
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
